2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide
Description
2-[(2-Cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide is a sulfonamide derivative characterized by a sulfonyl (-SO₂-) bridge linking two aromatic rings. One benzene ring is substituted with a cyano (-CN) group at the 2-position, while the other bears a methyl-substituted carboxamide (-N-methylbenzamide) moiety. This compound (CAS: 477710-68-2) has a molecular formula of C₁₅H₁₂N₂O₂S and a molecular weight of 284.33 g/mol . It is supplied by LEAP CHEM CO., LTD., a company specializing in fine chemicals for pharmaceutical and research applications, suggesting its utility as a synthetic intermediate or bioactive candidate .
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfonyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-17-15(18)12-7-3-5-9-14(12)21(19,20)13-8-4-2-6-11(13)10-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQYHZDRJOCPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide typically involves the following steps:
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Formation of the Cyanophenyl Sulfonyl Intermediate
Starting Material: 2-bromobenzonitrile.
Reaction: The bromine atom is substituted with a sulfonyl group using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
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Coupling with N-Methylbenzenecarboxamide
Starting Material: The cyanophenyl sulfonyl intermediate.
Reaction: The intermediate is coupled with N-methylbenzenecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is performed in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reagent concentrations.
Purification: Using techniques like recrystallization, column chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the sulfonyl group can lead to the formation of sulfonic acids.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the sulfonyl group to a sulfide or the nitrile group to an amine.
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Substitution
Reagents: Nucleophiles like amines or alcohols.
Products: Substitution reactions can replace the sulfonyl or nitrile groups with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Scientific Research Applications
2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations:
Sulfur Oxidation State: The target compound’s sulfonyl group (+6 oxidation state) contrasts with the sulfanyl (-S-, -2) groups in other analogs.
Aromatic vs. Heterocyclic Systems: The pyridine ring in the 478045-72-6 compound introduces heterocyclic aromaticity, which may alter electronic properties and solubility compared to purely benzenoid systems .
Substituent Positioning: The 2-cyanophenyl substitution in the target compound differs from the 5-cyano position in 337923-97-4, which could influence steric interactions and regioselectivity in reactions .
Physicochemical Properties
- Polarity : The sulfonyl group in the target compound increases polarity compared to sulfanyl analogs, likely reducing lipophilicity (logP) and improving aqueous solubility.
- Thermal Stability : Sulfonyl derivatives generally exhibit higher thermal stability than sulfinyl or sulfanyl analogs due to stronger S-O bonds .
Biological Activity
2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular formula:
- Molecular Formula : C15H14N2O2S
- Molecular Weight : 286.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known for its role in modulating enzyme activity, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It may bind to specific receptors, affecting signal transduction pathways crucial for various physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Shows activity against various bacterial strains | |
| Anticancer | Potential to inhibit cancer cell proliferation | |
| Anti-inflammatory | Exhibits properties that may reduce inflammation |
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
- Anticancer Potential : In vitro studies revealed that the compound could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
- Anti-inflammatory Effects : Research highlighted the compound's ability to modulate inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds was performed:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[(4-Methylphenyl)sulfonyl]-N-methylbenzenecarboxamide | Antimicrobial, anticancer | Different substitution pattern |
| 2-(Phenylsulfonyl)-N-methylbenzenecarboxamide | Moderate antimicrobial activity | Lacks cyanophenyl group |
Q & A
Q. What synthetic methodologies are most effective for preparing 2-[(2-cyanophenyl)sulfonyl]-N-methylbenzenecarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via sulfonylation of a benzamide precursor using 2-cyanobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride and controlling temperature (0–5°C during sulfonylation, followed by room-temperature stirring). Characterization via H/C NMR and FT-IR is critical to confirm the sulfonamide linkage and absence of unreacted intermediates. For reproducibility, refer to protocols in analogous sulfonamide syntheses .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles, dihedral angles, and intermolecular interactions. For example, sulfonamide derivatives often exhibit hydrogen-bonded dimerization in the solid state, as seen in studies of N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide . Powder XRD and DFT calculations (e.g., B3LYP/6-31G*) can supplement SC-XRD by predicting optimized geometries and vibrational spectra .
Advanced Research Questions
Q. How do electronic effects of the 2-cyanophenyl group influence the compound’s reactivity and binding affinity in biological systems?
- Methodological Answer : The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl moiety, potentially increasing interactions with nucleophilic residues in enzyme active sites. Comparative studies with analogs (e.g., 4-nitro or 4-methoxy substituents) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding thermodynamics. Computational docking (AutoDock Vina) paired with molecular dynamics simulations (GROMACS) may predict binding modes .
Q. What strategies resolve contradictions in reported pharmacological data for sulfonamide-carboxamide hybrids?
- Methodological Answer : Discrepancies in IC values or selectivity profiles often arise from assay variability (e.g., cell line differences, solvent effects). A meta-analysis of published data, combined with standardized dose-response assays (e.g., MTT for cytotoxicity, fluorogenic substrates for enzyme inhibition), can clarify structure-activity relationships (SAR). For instance, studies on N-(2-chlorophenyl)benzamide derivatives highlight the impact of halogen substituents on potency .
Q. How can computational models predict the compound’s solubility and stability under physiological conditions?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area, and hydrogen-bonding capacity can estimate solubility. Stability under acidic/basic conditions is assessed via accelerated degradation studies (e.g., HPLC monitoring at 40°C/75% RH). Tools like ACD/Labs Percepta or COSMO-RS simulations provide predictive insights .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Methodological Answer : Sulfonamide-carboxamide hybrids often form polymorphs or solvates, complicating SC-XRD. High-throughput crystallization screens (e.g., vapor diffusion, solvent evaporation) with varied solvents (DMSO, ethanol) improve crystal quality. Disorder in the cyanophenyl group, as observed in structurally related compounds , requires refinement using constraints (SHELXL) or twin modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
